molecular formula C10H9BrO3 B1149146 3-Bromo-4-methoxycinnamic acid CAS No. 1080-07-5

3-Bromo-4-methoxycinnamic acid

Cat. No. B1149146
CAS RN: 1080-07-5
M. Wt: 257.08
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-methoxycinnamic acid is an organic compound . It is used as a reagent, a useful scaffold, and a useful intermediate . It has been shown to be an excellent building block for the synthesis of complex compounds .


Synthesis Analysis

The synthesis of 3-Bromo-4-methoxycinnamic acid involves the use of 2-bromo-3-methoxythiophene as a monomer . The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives .


Molecular Structure Analysis

The 3-bromo-4-methoxycinnamic acid molecule contains a total of 23 bond(s). There are 14 non-H bond(s), 8 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 hydroxyl group(s), and 1 ether(s) (aromatic) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-4-methoxycinnamic acid include a density of 1.555±0.06 g/cm3 and a boiling point of 392.0±32.0 °C . The molecular weight is 257.08100 .

Scientific Research Applications

Inhibition of Aldose Reductase Enzyme

3-Bromo-4-methoxycinnamic acid, being a phenolic acid, may have potential in inhibiting the aldose reductase enzyme. This enzyme plays a crucial role in the development of diabetic complications. Inhibitors of this enzyme are therefore of vital importance in the treatment and prevention of such complications .

Safety and Hazards

The safety data sheet for 4-Bromo-3-methoxycinnamic acid, a similar compound, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

The future directions of research on 3-Bromo-4-methoxycinnamic acid could involve further exploration of its synthesis and potential applications. For instance, it has been shown to be an excellent building block for the synthesis of complex compounds , suggesting potential uses in organic synthesis and the production of fine chemicals and pharmaceutical intermediates .

properties

IUPAC Name

(E)-3-(3-bromo-4-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHCKJFXUYPZAO-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-methoxycinnamic acid

Synthesis routes and methods

Procedure details

3-Bromo-4-methoxybenzaldehyde (50 g, 232 mmol), malonic acid (36.3 g, 348 mmol) and 250 ml of anhydrous pyridine are introduced into a 500 ml round-bottomed flask. Piperidine (11.4 ml, 116 mmol) is added and the medium is brought to reflux for 3 h. The pyridine is removed under vacuum and the medium is run on to 500 ml of a 1M aqueous hydrochloric acid solution. The solid is filtered off, washed with water and dried over P2O5.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
36.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
11.4 mL
Type
reactant
Reaction Step Two

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